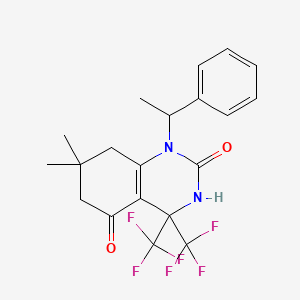
2-hydroxy-7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization reactions under acidic or basic conditions. The presence of trifluoromethyl groups suggests the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,5-dione derivatives with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, particularly in cancer research. The presence of trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, compounds like 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoromethyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler analog without the trifluoromethyl groups.
Dihydroquinazoline: A reduced form of quinazoline.
Trifluoromethylquinazoline: A quinazoline derivative with trifluoromethyl groups but lacking the phenylethyl group.
Uniqueness
7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is unique due to its combination of structural features, including the phenylethyl group and multiple trifluoromethyl groups. These features may confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C20H20F6N2O2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C20H20F6N2O2/c1-11(12-7-5-4-6-8-12)28-13-9-17(2,3)10-14(29)15(13)18(19(21,22)23,20(24,25)26)27-16(28)30/h4-8,11H,9-10H2,1-3H3,(H,27,30) |
InChI Key |
RKESSTGBNYZSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C(=O)CC(C3)(C)C)C(NC2=O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















